molecular formula C7H16N2O2S B1523784 N-(cyclopropylmethyl)-2-(methylamino)ethane-1-sulfonamide CAS No. 1250417-07-2

N-(cyclopropylmethyl)-2-(methylamino)ethane-1-sulfonamide

Cat. No. B1523784
CAS RN: 1250417-07-2
M. Wt: 192.28 g/mol
InChI Key: UNZWMQSBPUVVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyclopropylmethyl)-2-(methylamino)ethane-1-sulfonamide, also known as cyclamate, is an artificial sweetener used in a variety of foods and beverages. It is a white, odorless, crystalline powder with a sweet taste. As a non-caloric sweetener, it has been used since the 1950s as a sugar substitute in a wide range of products, including soft drinks, chewing gum, and table-top sweeteners. Cyclamate is not metabolized by the body and has no nutritional value.

Scientific Research Applications

Environmental Presence and Human Exposure

  • Occurrence in Indoor and Outdoor Environments : Studies have detected perfluorinated sulfonamides, chemically related to N-(cyclopropylmethyl)-2-(methylamino)ethane-1-sulfonamide, in indoor air, house dust, and outdoor air, indicating widespread environmental presence and potential for human exposure. Indoor air concentrations of certain perfluorinated sulfonamides were significantly higher than outdoor concentrations, suggesting indoor sources contribute to environmental levels (Shoeib et al., 2005).

Health Implications and Risks

  • Hypersensitivity Reactions : Research has suggested that certain genetic factors, such as slow acetylation phenotypes, may increase the risk of hypersensitivity reactions to sulfonamides, highlighting the role of genetic predispositions in adverse drug reactions (Rieder et al., 1991).

  • Polyfluorinated Compounds and Health : Studies on polyfluoroalkyl compounds (PFCs), which include perfluorinated sulfonamides, have investigated their prevalence in human serum and potential health implications. These compounds were detected in the majority of serum samples analyzed, reflecting widespread human exposure. The health implications of such exposure, including potential effects on semen quality and other health outcomes, have been a subject of ongoing research (Calafat et al., 2007).

Mechanisms of Action and Molecular Interactions

  • Metabolic Pathways and Drug Reactions : The metabolism and detoxification processes of sulfonamides, including their acetylation by N-acetyltransferase, have been studied to understand the mechanisms underlying drug hypersensitivity reactions. Insights into these metabolic pathways can inform safer drug design and use strategies (Rieder et al., 1991).

Environmental Impact and Exposure Routes

  • Human Exposure Assessment : Evaluations of human exposure to polyfluorinated compounds have considered various routes, including inhalation and dust ingestion. Studies have quantified exposure levels and assessed potential health risks associated with these compounds, contributing to a better understanding of environmental health impacts (Shoeib et al., 2005).

properties

IUPAC Name

N-(cyclopropylmethyl)-2-(methylamino)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-8-4-5-12(10,11)9-6-7-2-3-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZWMQSBPUVVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS(=O)(=O)NCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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